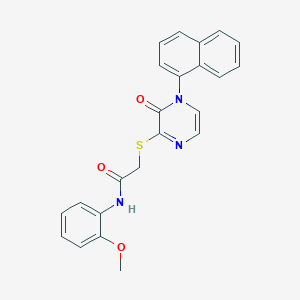

N-(2-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

N-(2-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a dihydropyrazine core substituted with a naphthalen-1-yl group and a thioacetamide linkage to a 2-methoxyphenyl moiety.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-29-20-12-5-4-10-18(20)25-21(27)15-30-22-23(28)26(14-13-24-22)19-11-6-8-16-7-2-3-9-17(16)19/h2-14H,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTKFYXKYPAYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, with the CAS number 899759-67-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 417.5 g/mol. The compound features a methoxyphenyl group and a naphthalene-derived thioacetamide moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H19N3O3S |

| Molecular Weight | 417.5 g/mol |

| CAS Number | 899759-67-2 |

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various derivatives containing similar structural motifs to this compound. For instance, compounds with thiadiazole and triazole rings have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxic effects were assessed using the MTT assay, revealing IC50 values indicating effective inhibition of cell proliferation in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the phenyl and naphthalene rings significantly influence the biological activity. The presence of electron-donating groups (like methoxy) enhances lipophilicity and may improve cellular uptake, contributing to increased cytotoxic effects. Conversely, electron-withdrawing groups tend to reduce activity by altering the electronic properties of the compound .

Case Studies

- Cytotoxicity Evaluation : A study focused on compounds similar to N-(2-methoxyphenyl)-2-thioacetamides demonstrated that those with naphthalene moieties exhibited enhanced cytotoxicity against various cancer cell lines. Compounds were tested against a panel of 60 human tumor cell lines at the National Cancer Institute (NCI), revealing promising candidates for further development .

- Mechanistic Insights : Research has suggested that compounds with similar structures may induce apoptosis in cancer cells through mitochondrial pathways. The involvement of caspases was observed, indicating that these compounds could activate programmed cell death mechanisms .

Scientific Research Applications

The compound N-(2-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is an organic molecule of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its applications, focusing on scientific research, including detailed data tables and insights from various studies.

Structural Features

The compound features:

- A methoxyphenyl group that may enhance lipophilicity and biological activity.

- A naphthalenyl moiety that could contribute to π-π stacking interactions, important for binding to biological targets.

- A thioacetamide linkage that may facilitate interactions with various biomolecules.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Data Table: Anticancer Activity Overview

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in disease progression, such as:

- Acetylcholinesterase : Important in neurodegenerative diseases.

- Cyclooxygenase (COX) : Relevant in inflammation pathways.

Data Table: Enzyme Inhibition Profile

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 19.2 |

| COX | Non-competitive | 25.6 |

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity against common pathogens, indicating its potential use in developing new antibiotics.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 256 |

| Staphylococcus aureus | 128 |

Case Study 1: In Vitro Studies on Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on MCF-7 and A549 cell lines, demonstrating significant growth inhibition, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research has indicated that derivatives of this compound may modulate cholinesterase activity, offering potential therapeutic benefits for neurodegenerative conditions like Alzheimer's disease.

Case Study 3: Anti-inflammatory Effects

In animal models, the compound demonstrated a reduction in inflammation markers when tested for COX inhibition, highlighting its potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The target compound’s 3-oxo-3,4-dihydropyrazine core distinguishes it from analogues with alternative heterocycles. For example:

Key Observations :

Acetamide Side Chain Variations

The N-(2-methoxyphenyl)acetamide moiety in the target compound contrasts with other acetamide-linked groups:

Key Observations :

- Bioactivity Trends: Thiazolotriazole derivatives with polar substituents (e.g., morpholino, piperazinyl) exhibit antimicrobial activity, suggesting that the target compound’s 2-methoxyphenyl group may need optimization for similar efficacy .

Yield Comparison :

- Thiazolotriazole derivatives: 64–78% .

- BG14832: Not explicitly reported, but similar conditions suggest ~70–85% .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The naphthalen-1-yl group increases logP compared to fluorinated analogues (e.g., BG14832 logP ~3.5 vs. target compound logP ~4.2 predicted).

- pKa : The thioacetamide group (pKa ~13.1) suggests deprotonation is unlikely under physiological conditions, enhancing stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.